![molecular formula C19H24FN3O4 B5539024 N-[3-(3-乙基-2-氧代-1-氧杂-3,8-二氮杂螺[4.5]癸-8-基)-3-氧代丙基]-4-氟苯甲酰胺](/img/structure/B5539024.png)

N-[3-(3-乙基-2-氧代-1-氧杂-3,8-二氮杂螺[4.5]癸-8-基)-3-氧代丙基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decane derivatives involves multi-step chemical reactions, highlighting the complexity of obtaining these compounds. For instance, compounds within this class have been synthesized to explore their pharmacological activities, such as anticonvulsant and antihypertensive effects, through structure-activity relationship studies. These syntheses often require specific starting materials, catalysts, and conditions to ensure the desired spirocyclic framework and functionalization (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure Analysis

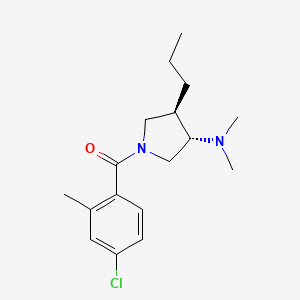

The molecular structure of these compounds is characterized by the presence of a spirocyclic core, incorporating both oxygen and nitrogen atoms within the ring system. This structural motif is crucial for the biological activity of these molecules. The precise configuration and substitution pattern on the spiro framework significantly influence their binding affinity and activity profile (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).

Chemical Reactions and Properties

Chemical reactions involving these compounds are often regioselective and can lead to a variety of functionalized derivatives. For example, cycloaddition reactions, nitrilimide additions, and hydrazine hydrate reactions are utilized to introduce new functional groups or to modify existing ones, enabling the synthesis of compounds with specific biological activities (Farag, Elkholy, & Ali, 2008).

科学研究应用

缓激肽 NK2 受体拮抗作用

对螺哌啶的研究(与 N-[3-(3-乙基-2-氧代-1-氧杂-3,8-二氮杂螺[4.5]癸-8-基)-3-氧代丙基]-4-氟苯甲酰胺 结构相关的化合物)显示出对缓激肽 NK2 受体的有效且选择性的拮抗作用。研究合成了一系列这些化合物,证明了在豚鼠气管中具有显著的 NK2 受体结合亲和力和有效的拮抗活性,表明在治疗支气管收缩或其他呼吸系统疾病方面具有潜在应用 (Smith 等,1995)。

降压活性

另一项研究重点关注 1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮,揭示了它们的合成和作为降压剂的评估。这些化合物在动物模型中显示出显着的降血压活性,表明它们作为新型降压药的潜在用途 (Caroon 等,1981)。

脲酶抑制和潜在的抗菌活性

氟酰胺是一种具有相似苯甲酰胺结构的脲酶抑制剂,已证明能有效抑制解脲支原体的生长,突显了其作为针对脲酶产生菌引起的感染的化学治疗剂的潜力 (Kenny,1983)。

抗病毒评估

对螺噻唑烷酮衍生物的研究(具有相似的螺环骨架)显示出对甲型流感 A/H3N2 病毒和人类冠状病毒 229E 具有显着的抗病毒活性。这强调了基于螺环支架开发新的抗病毒分子的潜力 (Apaydın 等,2020)。

抗惊厥剂

对 N-(2-(1,1-二甲基-5,7-二氧代-4,6-二氮杂螺[2.4]庚-6-基)乙基) 磺酰胺衍生物的研究揭示了有希望的抗惊厥活性,表明此类结构在癫痫发作的治疗中具有潜力 (Li 等,2015)。

属性

IUPAC Name |

N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O4/c1-2-22-13-19(27-18(22)26)8-11-23(12-9-19)16(24)7-10-21-17(25)14-3-5-15(20)6-4-14/h3-6H,2,7-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFRZRXVUMKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)F)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)